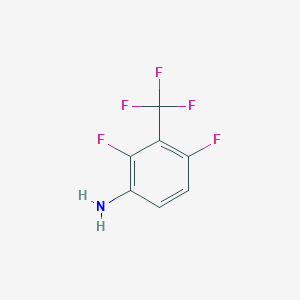

2,4-Difluoro-3-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-3-(trifluoromethyl)aniline (DTFMA) is an important organic compound that has been widely studied by scientists due to its unique properties. It is a colorless, volatile liquid with a pungent odor, and can be synthesized from simple starting materials. DTFMA has a wide range of applications in both the chemical and pharmaceutical industries.

Scientific Research Applications

Vibrational Analysis and Nonlinear Optical Materials

- Vibrational Spectroscopy: Anilines with trifluoromethyl groups, similar to 2,4-difluoro-3-(trifluoromethyl)aniline, have been analyzed using vibrational spectroscopy techniques like Fourier Transform-Infrared (FT-IR) and Fourier Transform-Raman (FT-Raman). These analyses help understand the effects of electron-donating and withdrawing groups on aniline's structure and its vibrational spectra. Such studies are crucial for exploring the potential of these compounds in nonlinear optical (NLO) materials (Revathi et al., 2017).

Chemical Synthesis and Organic Reactions

- Trifluoromethylation of Anilines: The trifluoromethyl group's introduction into anilines, as in 2,4-difluoro-3-(trifluoromethyl)aniline, has been achieved through visible-light-induced radical trifluoromethylation. This process is significant for creating biologically active compounds and serves as a basis for synthesizing various fluorine-containing molecules and heterocyclic compounds (Xie et al., 2014).

- Anionic Activation for Heterocyclic Synthesis: Anilines substituted with trifluoromethyl groups, akin to 2,4-difluoro-3-(trifluoromethyl)aniline, have been used in reactions involving anionically activated trifluoromethyl groups. This approach facilitates the synthesis of isoxazoles and triazines, expanding the scope of synthetic chemistry applications (Strekowski et al., 1995).

Spectroscopic and Quantum Chemical Studies

- Electronic Structure Investigations: Spectroscopic methods like FTIR and FT-Raman have been employed to study compounds such as 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline, which are structurally similar to 2,4-difluoro-3-(trifluoromethyl)aniline. These studies reveal insights into the vibrational, structural, thermodynamic, and electronic properties of such compounds (Arjunan et al., 2011).

Catalysis and Chemical Transformations

- Palladium-Catalyzed Reactions: The use of trifluoromethyl-substituted anilines in palladium-catalyzed reactions has been explored. Such reactions demonstrate the utility of these compounds in synthesizing diverse chemical structures, highlighting their importance in organic synthesis (Wang et al., 2019).

Synthesis of Novel Compounds

- Pesticide and Herbicide Intermediates: Dichloro-trifluoromethyl aniline, a compound related to 2,4-difluoro-3-(trifluoromethyl)aniline, serves as an intermediate in producing high-efficiency, low-toxicity pesticides and herbicides. This application underscores the importance of such compounds in agricultural chemistry (Li-shan, 2002).

Spectroscopic Analysis and NLO Properties

- Spectroscopic Investigation for Electronic Properties: Studies using FT-IR and FT-Raman spectroscopy have been conducted on compounds like 4-nitro-3-(trifluoromethyl)aniline, which share structural similarities with 2,4-difluoro-3-(trifluoromethyl)aniline. These analyses are crucial for understanding the vibrational and electronic properties of such compounds (Saravanan et al., 2014).

properties

IUPAC Name |

2,4-difluoro-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEHIYFOQRINOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-3-(trifluoromethyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-pyridinyl)-6-(trifluoromethyl)-N-[2-(trifluoromethyl)benzyl]-4-pyrimidinamine](/img/structure/B2740596.png)

![1-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2740598.png)

![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2740599.png)

![2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B2740600.png)

![2-Chloro-N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]acetamide](/img/structure/B2740601.png)

![2-[(cyanomethyl)thio]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2740606.png)

![N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2740608.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2740613.png)

![(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2740618.png)